2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one
Overview
Description
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one is a synthetic organic compound that features a 1,2,3-triazole ring and an azepane ring. The presence of these heterocyclic structures makes it an interesting molecule for various applications in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring system have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It is known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
It is known that triazole derivatives can affect various biochemical pathways due to their ability to interact with different enzymes and receptors .
Pharmacokinetics
Compounds with a triazole ring are known to have good pharmacokinetic properties due to their ability to form hydrogen bonds .
Result of Action
Triazole derivatives are known to show a wide spectrum of biological activity, including antifungal, anticancer, and enzyme inhibitory effects .
Action Environment
It is known that the biological activity of triazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one typically involves a multi-step process. One common method starts with the preparation of the 1,2,3-triazole ring through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency and selectivity. The azepane ring can be introduced through nucleophilic substitution reactions involving appropriate azepane derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the azepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and have similar chemical properties.
Azepane derivatives: Compounds with the azepane ring exhibit similar steric and electronic characteristics.
Uniqueness
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one is unique due to the combination of the 1,2,3-triazole and azepane rings in a single molecule. This dual functionality can provide enhanced biological activity and versatility in chemical synthesis compared to compounds with only one of these features.
Properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-1-(azepan-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c12-7-10-8-16(14-13-10)9-11(17)15-5-3-1-2-4-6-15/h8H,1-7,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBCANZLZLBRSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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